2,2-Bis(ethylthio)acetaldehyde

Übersicht

Beschreibung

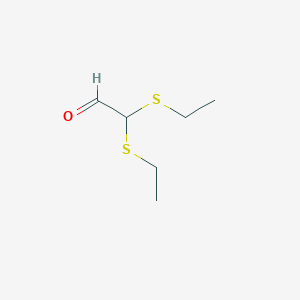

2,2-Bis(ethylthio)acetaldehyde is an organic compound with the molecular formula C₆H₁₂OS₂ and a molecular weight of 164.29 g/mol . This compound is characterized by the presence of two ethylthio groups attached to an acetaldehyde moiety. It is primarily used in research settings, particularly in the field of proteomics .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(ethylthio)acetaldehyde typically involves the reaction of acetaldehyde with ethanethiol in the presence of an acid catalyst. The reaction proceeds via the formation of a thioacetal intermediate, which is then converted to the desired product . The general reaction conditions include:

Reactants: Acetaldehyde and ethanethiol

Catalyst: Acid (e.g., hydrochloric acid)

Solvent: Typically an organic solvent such as chloroform or hexane

Temperature: Room temperature to slightly elevated temperatures

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of thioacetal formation can be applied on a larger scale. This would involve the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the implementation of purification steps such as distillation or recrystallization to obtain the pure product.

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Bis(ethylthio)acetaldehyde can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding sulfoxides or sulfones.

Reduction: Reduction can yield the corresponding alcohols or thiols.

Substitution: The ethylthio groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Sulfoxides or sulfones

Reduction: Alcohols or thiols

Substitution: Various substituted thioacetals

Wissenschaftliche Forschungsanwendungen

Proteomics

2,2-Bis(ethylthio)acetaldehyde is utilized as a reagent in proteomics for the modification of proteins and peptides. Its ability to form stable thioacetal linkages allows it to effectively protect carbonyl groups during synthetic transformations. This property is particularly useful in studies involving protein structure and function, as it enables researchers to manipulate protein interactions and stability.

Organic Synthesis

In organic synthesis, this compound serves as an intermediate for creating more complex molecules. It can undergo various chemical reactions including:

- Oxidation : Producing sulfoxides or sulfones.

- Reduction : Yielding alcohols or thiols.

- Substitution : The ethylthio groups can be replaced with other nucleophiles under suitable conditions.

This versatility makes it a valuable building block in synthetic chemistry.

Medicinal Chemistry

The compound has potential applications in medicinal chemistry due to its unique structural features. Preliminary studies suggest that it exhibits:

- Electrophilic Nature : The aldehyde group can react with nucleophiles, influencing biological systems by modulating protein functions.

- Antimicrobial Activity : There are indications that it may disrupt microbial cell membranes or interfere with metabolic processes.

- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to inhibit inflammatory pathways, suggesting potential therapeutic applications for this compound.

Wirkmechanismus

The mechanism of action of 2,2-Bis(ethylthio)acetaldehyde involves its ability to form stable thioacetal linkages with aldehydes and ketones. This property makes it useful in the protection of carbonyl groups during synthetic transformations. The molecular targets and pathways involved are primarily related to its reactivity with nucleophiles and electrophiles.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,2-Bis(methylthio)acetaldehyde: Similar structure but with methylthio groups instead of ethylthio groups.

2,2-Bis(phenylthio)acetaldehyde: Contains phenylthio groups, offering different reactivity and properties.

Uniqueness

2,2-Bis(ethylthio)acetaldehyde is unique due to the presence of ethylthio groups, which provide distinct steric and electronic effects compared to other thioacetals. This uniqueness makes it valuable in specific synthetic applications and research contexts.

Biologische Aktivität

2,2-Bis(ethylthio)acetaldehyde is an organic compound characterized by its unique structure and potential biological activity. This compound is gaining attention in various fields, including medicinal chemistry and biochemistry, due to its promising properties. This article explores the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

- Molecular Formula : C6H12S2O

- Molecular Weight : 164.29 g/mol

- Structure : Contains two ethylthio groups attached to an acetaldehyde moiety, which may influence its reactivity and interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Nature : The aldehyde group can act as an electrophile, allowing it to react with nucleophiles in biological systems, such as thiol groups in proteins. This interaction can lead to the modulation of protein function and cellular pathways.

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially through the disruption of microbial cell membranes or interference with metabolic processes.

- Anti-inflammatory Effects : Similar compounds have shown the ability to inhibit inflammatory pathways, indicating that this compound may also possess anti-inflammatory properties.

Antimicrobial Effects

A study evaluating the antimicrobial efficacy of various compounds indicated that this compound demonstrated significant activity against several bacterial strains. The results are summarized in Table 1.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

Table 1: Antimicrobial activity of this compound against selected microbial strains.

Case Studies

- Case Study on Antimicrobial Efficacy : A recent investigation into the use of this compound in combination with other biocides showed enhanced antibacterial activity against resistant strains of Staphylococcus aureus. The study highlighted a synergistic effect when combined with traditional antibiotics.

- Inflammatory Response Modulation : In vitro studies using RAW 264.7 macrophages demonstrated that treatment with this compound resulted in a significant reduction in pro-inflammatory cytokines (IL-6 and TNF-α), suggesting its potential as an anti-inflammatory agent.

Comparative Analysis

When compared to similar compounds such as thiazoles and benzothiazoles, which are known for their biological activities including antimicrobial and anti-inflammatory effects, this compound shows comparable efficacy but with distinct mechanisms of action due to its unique structural features.

| Compound Type | Activity | Remarks |

|---|---|---|

| Thiazoles | Antimicrobial | Commonly used in pharmaceuticals |

| Benzothiazoles | Anti-inflammatory | Effective in reducing inflammatory markers |

| This compound | Antimicrobial & Anti-inflammatory | Emerging compound with dual activity |

Table 2: Comparison of biological activities among different compound types.

Eigenschaften

IUPAC Name |

2,2-bis(ethylsulfanyl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12OS2/c1-3-8-6(5-7)9-4-2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAIHIZJTNUIXNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(C=O)SCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00483172 | |

| Record name | 2,2-Bis(ethylthio)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00483172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42919-45-9 | |

| Record name | 2,2-Bis(ethylthio)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00483172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.